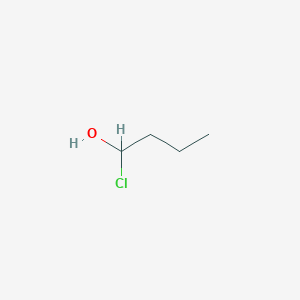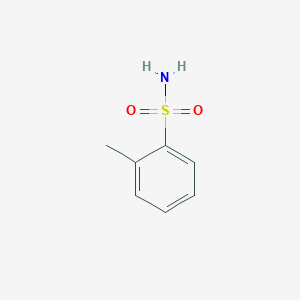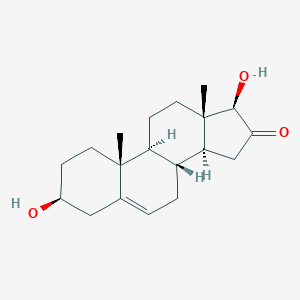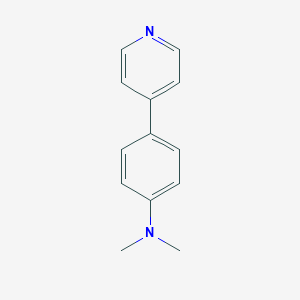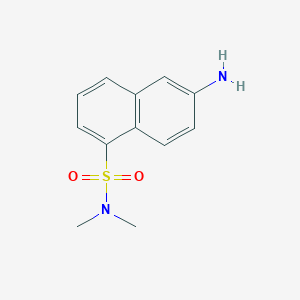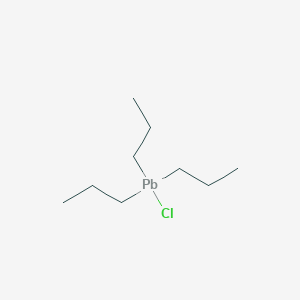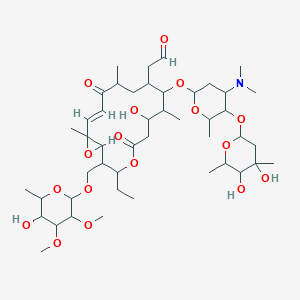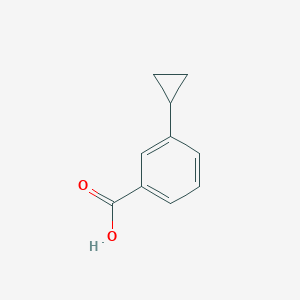
3-环丙基苯甲酸
描述
3-Cyclopropylbenzoic acid (3-CPA) is an organic compound belonging to the family of carboxylic acids. It is a cyclopropyl derivative of benzoic acid, consisting of a benzene ring with a cyclopropyl substituent. 3-CPA is a colorless solid with a sweet and sour odor. It is commonly used as a building block in organic synthesis, as a reagent in organic reactions, and as a starting material for the preparation of other compounds. 3-CPA has also been used in the development of pharmaceuticals, and as an additive in food and beverages.
科学研究应用
有机合成中的催化应用
3-环丙基苯甲酸及其衍生物已在催化应用中得到探索,特别是在金催化反应的背景下。例如,带有磺化 N-杂环卡宾配体的水溶性金(I) 和金(III)配合物已证明可作为催化剂,在温和条件下将 γ-炔酸环化成烯醇-内酯。这种催化活性以其选择性和可回收性而著称,为合成烯醇-内酯提供了一种可持续的方法,而烯醇-内酯在有机合成中很有价值 (Tomás-Mendivil 等,2013)。
环境监测和健康研究
涉及 3-环丙基苯甲酸衍生物的另一个重要研究领域是环境健康研究。具体来说,3-苯氧基苯甲酸,一种与拟除虫菊酯类杀虫剂相关的代谢物,已在美国国家健康和营养检查调查中分析的大量尿液样本中被检测到。这导致了对接触来源的研究,包括饮食和家庭杀虫剂的使用,以更好地了解普通人群,尤其是儿童接触拟除虫菊酯的途径 (Riederer 等,2008)。
计算化学用于稳定性和反应性分析
计算化学方法也已应用于研究环丙基化合物及其衍生物的稳定性和反应性。通过 AM1 和 PM3 等半经验方法,研究人员分析了各种环聚酸化合物的能量参数和反应性,深入了解了它们的稳定性和潜在反应性。此类研究对于了解这些化合物的化学性质及其在各个领域的潜在应用至关重要 (Arsyad 等,2021)。
染料合成中的应用
对源自 4-羟基苯并[h]喹啉-2-(1H)-酮(一种与 3-环丙基苯甲酸相关的化合物)的新偶氮分散染料的合成研究突出了这些衍生物在开发具有潜在纺织应用的新型染料中的作用。溶剂对这些染料的紫外-可见吸收光谱及其基于取代基的颜色性质的影响提供了对染料化学和应用的见解 (Rufchahi 和 Gilani,2012)。
杀虫剂化合物的开发
已经合成和研究了新型的 2-氟苯基-5-芳基/环丙基-1,3,4-恶二唑(包括环丙基衍生物),以评估它们的杀虫活性。这些研究有助于开发新的杀虫剂化合物,这些化合物可以为害虫控制提供更有效和更安全的替代品,展示了 3-环丙基苯甲酸衍生物在农业和公共卫生中的广泛应用 (Shi 等,2000)。
安全和危害
属性
IUPAC Name |
3-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAQQYDNSRVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300156 | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129-06-2 | |
| Record name | 1129-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

